molecular formula C8H20Cl2N2 B1394634 N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride CAS No. 1031289-75-4

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Cat. No. B1394634
CAS RN: 1031289-75-4
M. Wt: 215.16 g/mol
InChI Key: HRZUCSCEEZQGMI-UHFFFAOYSA-N
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Description

“N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 1187931-32-3 . It has a molecular weight of 215.17 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name of the compound is N1,N~1~-dimethyl-1,4-cyclohexanediamine dihydrochloride . The InChI code is 1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H . The InChI key is HRZUCSCEEZQGMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” is a solid substance . It is stored in a dry room at normal temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZUCSCEEZQGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694538
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

CAS RN

1031289-75-4
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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